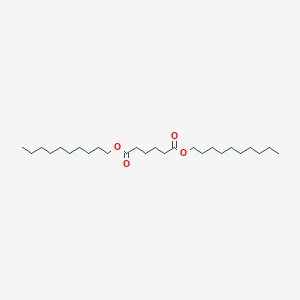

Didecyl adipate

Descripción

Propiedades

IUPAC Name |

didecyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHIEGYGGJLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059328 | |

| Record name | Didecyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-97-5 | |

| Record name | Didecyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicapryl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1ML2QMT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Didecyl adipate physicochemical properties for drug formulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Didecyl adipate (B1204190) (CAS No. 105-97-5), the diester of decyl alcohol and adipic acid, is a lipophilic compound with significant potential in pharmaceutical formulations.[1] Its properties as an emollient, solvent, and plasticizer make it a candidate for use in topical, transdermal, and oral lipid-based drug delivery systems. This guide provides a comprehensive overview of the core physicochemical properties of didecyl adipate relevant to drug formulation, including detailed experimental protocols and comparative data from related adipate esters.

Core Physicochemical Properties

The utility of this compound in a drug formulation is dictated by its physical and chemical characteristics. While some experimental data for this compound is available, many reported values are predicted. For a comprehensive understanding, data for the structurally similar diisodecyl adipate and dioctyl adipate are included for comparison.

Identification and General Properties

| Property | This compound | Diisodecyl Adipate | Dioctyl Adipate |

| Synonyms | Hexanedioic acid, didecyl ester; Di-n-decyl adipate | Hexanedioic acid, diisodecyl ester | Hexanedioic acid, bis(2-ethylhexyl) ester |

| CAS Number | 105-97-5[2] | 27178-16-1[3] | 103-23-1 |

| Molecular Formula | C₂₆H₅₀O₄[2] | C₂₆H₅₀O₄[3] | C₂₂H₄₂O₄ |

| Molecular Weight | 426.67 g/mol [2] | 426.67 g/mol | 370.57 g/mol |

| Appearance | Colorless viscous liquid[4] | Colorless liquid | Light-colored oily liquid |

Thermal and Physical Properties

| Property | This compound | Diisodecyl Adipate | Dioctyl Adipate |

| Melting Point | 27.4 °C (Predicted)[5] | < -54 °C[6] | -67.8 °C[7] |

| Boiling Point | 442.0 ± 13.0 °C (Predicted)[5] | ≈ 385 °C[6] | 417 °C |

| Flash Point | 198.4 °C (Predicted)[5] | 221 °C[6] | 196 °C |

| Density | 0.918 ± 0.06 g/cm³ (Predicted)[5] | 0.919 – 0.924 g/cm³ @ 20°C[6] | 0.9268 g/cm³ @ 20°C |

| Refractive Index | 1.454 (Predicted)[5] | 1.450 - 1.453 @ 25°C[6] | 1.444 - 1.450 |

| Vapor Pressure | 5.21 x 10⁻⁸ mmHg @ 25°C[5] | 1.53 x 10⁻⁵ mmHg[6] | - |

Viscosity and Solubility

| Property | This compound | Diisodecyl Adipate | Dioctyl Adipate |

| Dynamic Viscosity (η) | 0.0001878 Pa·s @ 597.06 K (Calculated)[8] | 23 – 27 cP (mPa·s) @ 20°C[6] | - |

| Water Solubility | log₁₀WS = -8.43 (mol/L) (Calculated)[8] | > 0.1 g/L[6] | 0.78 mg/L @ 22°C[7] |

| Octanol/Water Partition Coefficient (logP) | 7.915 (Calculated)[8] | - | 7.771 (est)[7] |

| General Solubility | Soluble in most organic solvents and hydrocarbons; insoluble or slightly soluble in glycerol.[4] | - | Soluble in alcohol.[7] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of excipients like this compound. The following sections describe methodologies for determining key physicochemical parameters, based on established techniques for long-chain esters.

Purity Determination by Saponification Titration

This method determines the purity of the ester by quantifying the amount of alkali required to hydrolyze it.

Protocol:

-

Sample Preparation: Accurately weigh approximately 2 grams of this compound into a 250 mL flask.

-

Neutralization: Add 50 mL of neutralized ethanol (B145695) and a few drops of phenolphthalein (B1677637) indicator. Neutralize any free acid with 0.1 M ethanolic potassium hydroxide (B78521) (KOH) until a faint pink color persists.

-

Saponification: Accurately add 50.0 mL of 0.5 M ethanolic KOH solution to the flask. Attach a reflux condenser and heat the mixture at boiling for 60 minutes to ensure complete saponification.

-

Titration: Allow the mixture to cool to room temperature and add 20 mL of deionized water. Titrate the excess (unreacted) KOH with a standardized 0.5 M hydrochloric acid (HCl) solution until the pink color disappears.

-

Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.

-

Calculation: The purity is calculated based on the difference in the volume of HCl used for the blank and the sample, which is proportional to the amount of KOH consumed during saponification.[9]

Viscosity Measurement using a Rotational Rheometer

The viscosity of this compound, a key parameter for injectability and sensory feel of topical formulations, can be determined using a rotational rheometer.

Protocol:

-

Instrument Setup: Use a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry. Ensure the instrument is calibrated and the temperature control unit (e.g., a Peltier plate) is set to the desired temperature (e.g., 25°C or 37°C).

-

Sample Loading: Place an appropriate amount of this compound (typically 0.5-2.0 mL) onto the lower plate of the rheometer.

-

Equilibration: Lower the upper geometry to the correct gap setting and allow the sample to thermally equilibrate for at least 5 minutes.

-

Measurement: Perform a shear rate sweep, for example, from 1 to 1000 s⁻¹. Record the shear stress and calculate the dynamic viscosity as a function of the shear rate. For a Newtonian fluid, the viscosity will be constant across the shear rate range.[10]

-

Data Analysis: Report the viscosity in Pascal-seconds (Pa·s) or centipoise (cP) at the specified temperature.

Stability Assessment: Forced Degradation Studies

To assess the intrinsic stability of this compound, forced degradation studies are performed under stress conditions to identify potential degradation pathways. As an ester, hydrolysis and oxidation are the primary concerns.

Protocol:

-

Stress Conditions: Expose samples of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: 80°C for 48 hours.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Analyze all samples, along with a control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. This helps in identifying potential degradation products and understanding the stability profile of the molecule.

Formulation Considerations

Drug-Excipient Compatibility

The compatibility of this compound with the active pharmaceutical ingredient (API) and other excipients is critical for a stable formulation. Potential incompatibilities can alter the drug's efficacy and safety.

-

Screening: Initial screening is often performed using thermal analysis techniques like Differential Scanning Calorimetry (DSC). Mixtures of this compound and the API (typically in a 1:1 ratio) are analyzed. The appearance of new thermal events, or shifts in the melting points of the individual components, can indicate an interaction.[12]

-

Isothermal Stress Testing: For a more definitive assessment, binary mixtures of the drug and this compound are stored under accelerated stability conditions (e.g., 40°C/75% RH). Samples are analyzed at set time points for the appearance of degradation products using a suitable chromatographic method.[13]

Role in Formulations

-

Solvent/Co-solvent: Due to its lipophilic nature (high logP), this compound can act as a solvent for poorly water-soluble drugs in lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).

-

Emollient: In topical and transdermal formulations, it functions as an emollient, improving the feel and spreadability of the product on the skin.

-

Plasticizer: this compound can be used as a plasticizer in film-forming systems and polymer-based drug delivery matrices, enhancing flexibility.[4]

Conclusion

This compound presents a range of physicochemical properties that make it a versatile excipient for pharmaceutical formulations. Its high lipophilicity, low volatility, and good thermal properties are advantageous for the development of various drug delivery systems. While comprehensive experimental data for this compound is not always publicly available, established analytical protocols and data from analogous adipate esters provide a strong foundation for its characterization and successful implementation in drug product development. Rigorous testing of its compatibility with specific APIs and other formulation components remains a critical step to ensure the final product's stability, safety, and efficacy.

References

- 1. Dicapryl Adipate | C26H50O4 | CID 7783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. ECHA CHEM [chem.echa.europa.eu]

- 4. This compound CAS 105-97-5 - Chemical Supplier Unilong [unilongindustry.com]

- 5. chembk.com [chembk.com]

- 6. traquisa.com [traquisa.com]

- 7. diethyl hexyl adipate, 103-23-1 [thegoodscentscompany.com]

- 8. This compound (CAS 105-97-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Didecyl Adipate: A Technical Guide for Polymer Research

Abstract

Didecyl adipate (B1204190), a long-chain aliphatic ester, is a compound of significant interest in polymer science, primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers. This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of didecyl adipate. Detailed experimental protocols for its preparation via traditional acid-catalyzed Fischer esterification and greener enzymatic routes are presented. Furthermore, this document outlines the standard analytical techniques for its characterization, including Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships, providing a clear and concise reference for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Introduction

Adipate esters are a class of diesters of adipic acid that are widely used as plasticizers, lubricants, and solvents. Among these, long-chain adipates like this compound (C26H50O4) are particularly valued for their low volatility, excellent low-temperature performance, and compatibility with non-polar polymers such as polyvinyl chloride (PVC).[1][2] The incorporation of this compound into a polymer matrix disrupts the intermolecular forces between polymer chains, thereby increasing free volume, lowering the glass transition temperature (Tg), and imparting greater flexibility and reduced brittleness.[2]

The synthesis of this compound is typically achieved through the esterification of adipic acid with decyl alcohol. This guide details two primary synthetic methodologies: the classical Fischer esterification, which employs a strong acid catalyst, and a more contemporary enzymatic approach using lipases, which offers a milder and more sustainable alternative.[3] A thorough characterization is essential to confirm the structure and purity of the synthesized ester, and this guide provides the expected analytical data from FT-IR and NMR spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in polymer formulations and for predicting its behavior in various processing conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₀O₄ | [4][5] |

| Molecular Weight | 426.67 g/mol | [5][6] |

| CAS Number | 105-97-5 | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Melting Point | 27.4 °C | [4][8] |

| Boiling Point | 442.0 ± 13.0 °C (Predicted) | [4] |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 198.4 °C | [4][8] |

| Refractive Index | 1.454 | [4] |

Synthesis of this compound

The synthesis of this compound is based on the esterification reaction between adipic acid and decyl alcohol. The overall reaction is shown below:

HOOC-(CH₂)₄-COOH + 2 CH₃-(CH₂)₉-OH ⇌ CH₃-(CH₂)₉-OOC-(CH₂)₄-COO-(CH₂)₉-CH₃ + 2 H₂O (Adipic Acid + Decyl Alcohol ⇌ this compound + Water)

This equilibrium reaction is typically driven towards the product side by removing the water as it is formed.[3] Below are detailed protocols for two common synthesis methods.

Method 1: Fischer Esterification (Acid-Catalyzed)

Fischer esterification is a robust and widely used method for producing esters.[9] It involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and typically requires elevated temperatures.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine adipic acid (1.0 mole equivalent), decyl alcohol (2.2 mole equivalents), and toluene (B28343) (as a solvent for azeotropic water removal). A slight excess of the alcohol is used to drive the reaction to completion.[4]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0% by weight of the reactants) or p-toluenesulfonic acid to the stirred mixture.[4]

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) with continuous stirring.[4] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is monitored by the amount of water collected and can be checked for completion using Thin Layer Chromatography (TLC). The reaction time is typically 4-8 hours.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation. The excess decyl alcohol can be removed by vacuum distillation. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to yield the final product.[7]

Method 2: Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis offers a "greener" alternative to acid catalysis, operating under milder conditions with high specificity, which often leads to purer products with fewer byproducts.[6] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are commonly used.[6]

-

Reactant Charging: In a reaction vessel, combine adipic acid (1.0 mole equivalent) and decyl alcohol (2.0 mole equivalents). The reaction can be performed solvent-free or in a non-polar organic solvent like hexane.[6]

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435), typically 5-10% by weight of the total reactants.[6]

-

Reaction: Incubate the mixture at a controlled temperature, generally between 40-60 °C, with constant stirring.[6] To drive the equilibrium towards the product, apply a vacuum to remove the water byproduct as it forms.[3] The reaction progress can be monitored by TLC. The reaction is typically run for 24-48 hours.[3]

-

Enzyme Recovery: After the reaction is complete, the immobilized enzyme can be recovered by filtration. The recovered enzyme can often be washed and reused for subsequent reactions.[3]

-

Purification: The filtered product can be purified by vacuum distillation to remove any unreacted starting materials, yielding pure this compound.

Comparison of Synthesis Methods

The choice of synthesis method depends on factors such as desired purity, cost, and environmental considerations. Table 2 provides a comparison of the key parameters for Fischer esterification and enzymatic synthesis.

| Parameter | Fischer Esterification | Enzymatic Synthesis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Immobilized Lipase (e.g., Novozym 435) |

| Reaction Temperature | High (120-150 °C) | Mild (40-60 °C) |

| Reaction Time | 4-8 hours | 24-48 hours |

| Yield | Generally high (90-98% for similar esters)[6] | Can be >99% under optimized conditions[6] |

| Substrate Specificity | Low | High (chemo-, regio-, and stereospecificity) |

| Byproducts | Water, potential for charring at high temperatures | Water |

| Environmental Impact | Use of corrosive acids, high energy consumption | "Green," biodegradable catalyst, lower energy |

| Catalyst Reusability | Difficult for homogeneous catalysts | High for immobilized enzymes |

Characterization of this compound

To confirm the successful synthesis and purity of this compound, spectroscopic methods such as FT-IR and NMR are employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester functionality and long aliphatic chains.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal to subtract from the sample spectrum, thus removing interference from atmospheric CO₂ and water vapor.

-

Sample Preparation: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

Table 3 summarizes the characteristic FT-IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2925 and ~2855 | C-H stretching (asymmetric and symmetric) | Aliphatic CH₂ and CH₃ |

| ~1735 | C=O stretching | Ester |

| ~1465 | C-H bending (scissoring) | Aliphatic CH₂ |

| ~1240 and ~1170 | C-O stretching | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument will be locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field will be shimmed to optimize its homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved within a few minutes. For ¹³C NMR, a proton-decoupled experiment is usually performed, and a larger number of scans may be required.

Table 4 outlines the predicted ¹H NMR chemical shifts for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 4H | -O-CH₂ -(CH₂)₈-CH₃ |

| ~2.28 | Triplet | 4H | -O-C(=O)-CH₂ -CH₂- |

| ~1.62 | Multiplet | 8H | -O-C(=O)-CH₂-CH₂ - and -O-CH₂-CH₂ -(CH₂)₇-CH₃ |

| ~1.26 | Broad Multiplet | 24H | -O-CH₂-CH₂-(CH₂ )₆-CH₂-CH₃ |

| ~0.88 | Triplet | 6H | -(CH₂)₉-CH₃ |

Table 5 presents the predicted ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -C =O |

| ~64.5 | -O-CH₂ - |

| ~34.0 | -O-C(=O)-CH₂ - |

| ~31.9, 29.5, 29.3, 28.6, 25.9, 24.9, 22.7 | -(CH₂ )₈- |

| ~14.1 | -CH₃ |

Applications in Polymer Research

This compound is primarily used as a plasticizer to improve the flexibility and processing characteristics of various polymers.[1] Its long aliphatic chains provide excellent compatibility with non-polar polymers like PVC. The addition of this compound leads to a decrease in the glass transition temperature (Tg) and the modulus of elasticity, resulting in a softer, more pliable material with improved performance at low temperatures.[2] These properties make it a valuable component in the formulation of flexible films, wire and cable insulation, and other applications where durability and cold resistance are critical.

Visual Diagrams

The following diagrams, created using the DOT language, illustrate the workflows and logical relationships described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Diethyl adipate(141-28-6) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Dimethyl adipate(627-93-0) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

Technical Guide: Didecyl Adipate (CAS No. 105-97-5) for Pharmaceutical Research and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl adipate (B1204190) (CAS No. 105-97-5) is a diester of adipic acid and decyl alcohol, recognized for its properties as a plasticizer and emollient. While its primary applications have been in the plastics and cosmetics industries, its physicochemical characteristics suggest potential utility as a pharmaceutical excipient, particularly in the formulation of drug delivery systems. This technical guide provides a comprehensive overview of didecyl adipate, including its chemical and physical properties, detailed synthesis and analytical protocols, and a discussion of its potential applications in pharmaceutical sciences. The information is intended to serve as a foundational resource for researchers exploring its use in novel drug formulations.

Introduction

This compound is a colorless, viscous liquid with excellent low-temperature performance and compatibility with a range of polymers.[1] Its lipophilic nature and high molecular weight make it a candidate for applications in drug delivery, especially for enhancing the flexibility and durability of polymer-based formulations such as transdermal patches, oral films, and controlled-release coatings.[2][3][4] The function of a plasticizer is to reduce the glass transition temperature of a polymer, thereby increasing its flexibility and reducing brittleness.[3] This can be critical for the physical stability and performance of various dosage forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation scientists to predict its behavior and compatibility with other excipients.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 105-97-5 | - | [5] |

| Molecular Formula | C₂₆H₅₀O₄ | - | [5] |

| Molecular Weight | 426.67 | g/mol | [5] |

| Appearance | Colorless viscous liquid | - | [1] |

| Melting Point | 27.4 | °C | [6][7] |

| Boiling Point | 442.0 ± 13.0 | °C (Predicted) | [7] |

| Flash Point | 198.4 | °C | [6][7] |

| Density | 0.918 ± 0.06 | g/cm³ (Predicted) | [7] |

| Water Solubility | Insoluble | - | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents and hydrocarbons | - | [1] |

| LogP (Octanol/Water Partition Coefficient) | 7.915 | - | [8] |

| Vapor Pressure | 5.21E-08 | mmHg at 25°C | [6][7] |

Synthesis of this compound

This compound is synthesized via the Fischer esterification of adipic acid with two equivalents of decyl alcohol. The reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Reaction Principle

The synthesis is a condensation reaction where the hydroxyl group of decyl alcohol nucleophilically attacks the carbonyl carbon of adipic acid, leading to the formation of a diester and water.

Chemical Equation: HOOC-(CH₂)₄-COOH + 2 CH₃-(CH₂)₈-CH₂-OH → CH₃-(CH₂)₉-OOC-(CH₂)₄-COO-(CH₂)₉-CH₃ + 2 H₂O (Adipic Acid + Decyl Alcohol → this compound + Water)

Experimental Protocol: Fischer Esterification

This protocol is based on general methods for the synthesis of adipate esters.[8][9]

Materials:

-

Adipic acid

-

Decyl alcohol (2.2 equivalents)

-

Toluene

-

Concentrated sulfuric acid (catalyst, ~1-2% by weight of adipic acid)

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine adipic acid, decyl alcohol, and toluene.

-

Catalyst Addition: Carefully add the concentrated sulfuric acid to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation.

Analytical Methods for Purity Validation

Ensuring the purity of this compound is crucial for its application in pharmaceutical formulations. A combination of chromatographic and spectroscopic techniques can be employed for comprehensive quality control.[10]

Table 2: Comparison of Analytical Methods for Purity Assessment

| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Purity (%) | 99.5 ± 0.2 | 99.6 ± 0.1 | 98.9 ± 0.8 |

| Limit of Detection (LOD) | 0.01% | 0.02% | ~0.5% |

| Limit of Quantitation (LOQ) | 0.03% | 0.06% | ~1.5% |

| Primary Impurities Detected | Residual alcohols, other esters | UV-active impurities | Gross structural impurities |

| Analysis Time per Sample | ~30 minutes | ~20 minutes | ~5 minutes |

| Data presented is representative for a related compound, ditetradecyl adipate, and serves as a guideline.[10] |

Experimental Protocol: Gas Chromatography (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for high-temperature analysis (e.g., polysiloxane-based).

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., hexane (B92381) or chloroform) to a final concentration of approximately 1 mg/mL.[10]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program: Start at a suitable initial temperature, ramp up to a final temperature to ensure elution of all components.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known standards. The purity of this compound is calculated based on the relative peak areas.

Potential Applications in Drug Development

The primary role of this compound in pharmaceutical formulations would be as a plasticizer.[2][3] Plasticizers are essential excipients in many novel drug delivery systems, where they impart flexibility and modify the release characteristics of polymeric films and coatings.[3][4][11]

Potential applications include:

-

Transdermal Patches: To enhance the flexibility and adhesion of the patch to the skin.

-

Oral Films: To improve the mechanical properties, such as tensile strength and elongation, of fast-dissolving or buccal films.[11]

-

Coating for Controlled-Release Formulations: To modify the permeability and drug release profile of polymeric coatings on tablets and pellets.

Proposed Experimental Workflow for Evaluation in a Pharmaceutical Formulation

For researchers interested in evaluating this compound as a plasticizer in a drug delivery system (e.g., a polymeric film), the following workflow is proposed.

Safety and Handling

Safety data sheets for this compound and related compounds recommend standard laboratory safety practices.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious.

-

In all cases of significant exposure, seek medical attention.[10]

-

Conclusion

This compound (CAS No. 105-97-5) presents as a viable candidate for use as a plasticizer in pharmaceutical formulations. Its well-defined physicochemical properties, coupled with established synthesis and analytical methods, provide a solid foundation for its exploration in drug delivery systems. Further research is warranted to specifically evaluate its performance, biocompatibility, and interaction with active pharmaceutical ingredients and other excipients in various dosage forms. This guide serves as a starting point for such investigations.

References

- 1. Poly (glycerol adipate) (PGA), an Enzymatically Synthesized Functionalizable Polyester and Versatile Drug Delivery Carrier: A Literature Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 105-97-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. crpsonline.com [crpsonline.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Poly (diglycerol adipate) variants as enhanced nanocarrier replacements in drug delivery applications [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Synthesis of Functional PEGylated Adipate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Function of Didecyl Adipate as a Plasticizer in Biodegradable Polymers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers such as Polylactic Acid (PLA), Poly(ε-caprolactone) (PCL), and Polyhydroxyalkanoates (PHAs) are at the forefront of sustainable material innovation and advanced drug delivery systems. However, their inherent brittleness and limited flexibility can restrict their application. Plasticizers are additives that increase the plasticity or fluidity of a material, enhancing its processability and end-use performance. Didecyl adipate (B1204190), a diester of decyl alcohol and adipic acid, is a long-chain, non-phthalate plasticizer. Its molecular structure suggests its potential as an effective plasticizer for biodegradable polymers, aiming to improve their flexibility and toughness without compromising their biodegradability. This guide provides a comprehensive overview of the function of didecyl adipate and its analogs as plasticizers in biodegradable polymers, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

The Role of this compound in Polymer Plasticization

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby increasing chain mobility. This compound, with its long, flexible aliphatic chains, is expected to effectively intercalate between polymer chains, disrupting polymer-polymer interactions and increasing the free volume.

Mechanism of Action

When blended with a polymer, this compound molecules position themselves between the polymer chains. The polar ester groups of the adipate can form weak interactions with the ester groups in polymers like PLA, PCL, and PHB, while the long, nonpolar alkyl chains push the polymer chains apart. This separation reduces the cohesive energy density, leading to a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility.

An In-Depth Technical Guide to the Solubility of Didecyl Adipate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of didecyl adipate (B1204190), a high-molecular-weight diester utilized as a plasticizer and emollient. Given the scarcity of publicly available quantitative solubility data, this document focuses on providing the foundational knowledge and detailed experimental protocols necessary for researchers to determine its solubility in various organic solvents.

Introduction to Didecyl Adipate

This compound (CAS No. 105-97-5) is the diester of adipic acid and decyl alcohol. Its chemical structure, featuring a long, flexible C6 alkyl chain backbone and two C10 alkyl ester groups, results in a nonpolar character. This structure dictates its physical properties and solubility behavior, making it a colorless, viscous liquid at room temperature and readily miscible with many organic solvents and hydrocarbons.[1][2] Its primary applications are as a cold-resistant and durable plasticizer for polymers like PVC and as a component in lubricants.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 105-97-5 | [3][4][5] |

| Molecular Formula | C₂₆H₅₀O₄ | [3] |

| Molecular Weight | 426.67 g/mol | [3] |

| Appearance | Light-colored, viscous liquid | [1] |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | [3] |

| Melting Point | 27.4 °C | [3] |

| Boiling Point | 240 °C @ 4 mmHg 442.0 ± 13.0 °C (Predicted) | [1][3] |

| Flash Point | 198.4 °C | [3] |

| Water Solubility | Insoluble (3.856 x 10⁻⁶ mg/L @ 25°C, Estimated) | [1][5] |

| Refractive Index | 1.454 | [3] |

Qualitative Solubility Profile

Table 2 summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Class | Examples | Expected Solubility |

| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble to Miscible |

| Polar Aprotic | Dimethylformamide (DMF), DMSO | Likely Soluble |

| Polar Protic | Water, Glycerol | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To generate precise solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a substance in a solvent.[6][7][8][9]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with Flame Ionization Detector (GC-FID) or another suitable analytical instrument

Methodology:

-

Preparation of Solvent: Add a precise volume of the chosen organic solvent (e.g., 10 mL) to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and an undissolved phase of this compound remains visible.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow the system to reach thermodynamic equilibrium. For viscous liquids like this compound, this may take 24 to 72 hours.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 24 hours to allow the undissolved this compound to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed, clean vial to remove any undissolved micro-droplets.

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the exact weight of the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is achieved.

-

The mass of the dissolved this compound and the mass of the solvent can be determined by difference.

-

Express solubility as g/100 g of solvent or g/100 mL of solvent.

-

-

Instrumental Analysis (e.g., GC-FID, for volatile solvents):

-

Calibration: Prepare a series of standard solutions of this compound in the pure solvent of known concentrations. Analyze these standards using a validated GC-FID method to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the pure solvent. Analyze the diluted sample using the same GC-FID method.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Back-calculate the concentration in the original saturated solution to determine the solubility.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination of this compound.

References

- 1. This compound | 105-97-5 [chemicalbook.com]

- 2. China this compound CAS 105-97-5 fekitori uye vagadziri | Unilong [sn.unilongmaterial.com]

- 3. chembk.com [chembk.com]

- 4. This compound (CAS 105-97-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. dicapryl adipate, 105-97-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermal Properties of Didecyl Adipate for Material Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of didecyl adipate, a long-chain diester of significant interest in material science, particularly for applications in polymer formulation and advanced drug delivery systems. This document details key thermal characteristics, outlines the experimental protocols for their determination, and presents logical and experimental workflows through visual diagrams.

Core Thermal Properties of this compound

This compound [(CH₂)₄(COOC₁₀H₂₁)₂], a high molecular weight ester, exhibits thermal properties that make it a versatile plasticizer and phase change material. Its long aliphatic chains contribute to its characteristic melting and boiling points and influence its interaction with various polymer matrices. A summary of its key thermal properties is presented in Table 1.

Table 1: Thermal Properties of this compound

| Property | Value | Unit | Notes |

| Melting Point | 27.4 | °C | [1] |

| Boiling Point | 442.0 ± 13.0 | °C | Predicted value[1] |

| Flash Point | 198.4 | °C | [1] |

| Autoignition Temperature | Not available | °C | Data for analogous dioctyl adipate is 340°C. |

| Specific Heat Capacity | Not available | J/(g·K) | Can be determined using ASTM E1269.[2][3][4] For context, the specific heat capacity of similar long-chain esters is in the range of 1.9 - 2.2 J/(g·K). |

| Thermal Conductivity | Not available | W/(m·K) | Can be determined using ASTM C1113.[5][6][7][8] For context, the thermal conductivity of similar long-chain esters is approximately 0.15 - 0.20 W/(m·K). |

| Decomposition Temperature | Not available | °C | Thermogravimetric analysis (TGA) can determine the onset of thermal decomposition. Long-chain esters generally exhibit good thermal stability.[9] |

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound is crucial for its application in material science. Standardized methodologies are employed to ensure the reliability and reproducibility of the obtained data.

Melting and Boiling Point Determination

-

Differential Scanning Calorimetry (DSC) for Melting Point: The melting point of this compound can be precisely determined using Differential Scanning Calorimetry (DSC).[3]

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure: A small, weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined from the onset temperature of the endothermic melting peak on the resulting thermogram.[3]

-

-

Distillation Method for Boiling Point: The boiling point can be determined using a standard distillation apparatus.

-

Apparatus: Distillation flask, condenser, calibrated thermometer, and a heating source.

-

Procedure: A measured volume of this compound is placed in the distillation flask. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point.

-

Flash Point Determination

-

Cleveland Open-Cup Method (ASTM D92): This method is commonly used for determining the flash point of viscous materials.

-

Apparatus: Cleveland open-cup apparatus.

-

Procedure: The sample is heated in the open cup at a specified rate. A small test flame is passed across the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.

-

Autoignition Temperature Determination

-

Standard Test Method (ASTM D1929): This method is used to determine the ignition temperature of plastics but can be adapted for liquids.[10]

-

Apparatus: A hot-air ignition furnace with a controlled temperature environment.[10]

-

Procedure: A small sample of this compound is placed in the furnace. The temperature of the furnace is gradually increased. The autoignition temperature is the lowest temperature at which the substance will ignite spontaneously in the absence of an external ignition source.[10]

-

Specific Heat Capacity Determination

-

Differential Scanning Calorimetry (ASTM E1269): DSC is a primary method for determining the specific heat capacity of liquids.[2][3][4]

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure: The measurement involves a three-step process: 1) running a baseline with empty sample pans, 2) running a standard material with a known specific heat capacity (e.g., sapphire), and 3) running the this compound sample. By comparing the heat flow signals of the sample to that of the standard, the specific heat capacity of the this compound can be calculated as a function of temperature.[1]

-

Thermal Conductivity Determination

-

Hot Wire Method (ASTM C1113): This technique is suitable for measuring the thermal conductivity of liquids.[5][6][7][8]

-

Apparatus: A thermal conductivity analyzer employing the hot wire technique.

-

Procedure: A thin platinum wire immersed in the liquid sample is heated by a constant electric current. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid. By measuring the temperature change of the wire over time, the thermal conductivity of the this compound can be determined.[5][6][7][8]

-

Thermal Stability and Decomposition Temperature Determination

-

Thermogravimetric Analysis (TGA): TGA is used to measure the change in mass of a sample as a function of temperature, which indicates its thermal stability and decomposition profile.[9]

-

Apparatus: A Thermogravimetric Analyzer.

-

Procedure: A small sample of this compound is placed in a sample pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The instrument records the mass of the sample as the temperature increases. The temperature at which a significant mass loss begins is considered the onset of decomposition.[9]

-

Visualizing Relationships and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Structure-Property Relationship of Esters

Caption: Thermal Analysis Experimental Workflow

Caption: this compound in Controlled Drug Release

References

- 1. mse.ucr.edu [mse.ucr.edu]

- 2. infinitalab.com [infinitalab.com]

- 3. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Didecyl Adipate as a Lipid Excipipient: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl adipate (B1204190) (CAS No. 105-97-5) is a diester of decyl alcohol and adipic acid.[1] With the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol , it exists as a colorless, viscous liquid.[2] While traditionally utilized as a plasticizer in the manufacturing of products like outdoor water pipes (B44673) and artificial leather, and as an emollient in the cosmetics industry, its physicochemical properties suggest significant potential as a lipid excipient in pharmaceutical formulations.[3] Its lipophilic nature makes it a candidate for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4]

This technical guide provides a comprehensive overview of didecyl adipate's properties, its potential applications in pharmaceutical drug delivery, and proposed experimental protocols for its evaluation. Due to a notable lack of extensive published research on this compound specifically within pharmaceutical formulations, this guide also draws upon data from structurally related adipate esters to infer potential applications and testing methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical development. The following table summarizes key properties.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | Didecyl hexanedioate, Di-n-decyl adipate | [4] |

| CAS Number | 105-97-5 | [4] |

| Molecular Formula | C26H50O4 | [2] |

| Molecular Weight | 426.67 g/mol | [2] |

| Appearance | Colorless viscous liquid | [3] |

| Solubility | Insoluble in water; Soluble in most organic solvents and hydrocarbons. | [3] |

Applications in Pharmaceutical Formulations

The lipophilic characteristics of this compound make it a promising excipient for various drug delivery systems, particularly for APIs with poor aqueous solubility.

Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5] This can lead to improved solubilization and absorption of lipophilic drugs.[6] this compound can serve as the oil phase in SEDDS formulations.

A systematic approach is required to develop and characterize a this compound-based SEDDS formulation.

3.1.1.1 Materials:

-

This compound (oil phase)

-

Surfactants (e.g., Tween 80, Cremophor EL)

-

Co-surfactants/Co-solvents (e.g., Transcutol P, PEG 400)

-

Active Pharmaceutical Ingredient (API)

-

Distilled water

3.1.1.2 Methodology:

-

Screening of Excipients: The solubility of the API in various oils, surfactants, and co-surfactants is determined to select the most suitable components for the SEDDS formulation.

-

Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying regions, pseudo-ternary phase diagrams are constructed using the chosen oil, surfactant, and co-surfactant. Different ratios of surfactant to co-surfactant (Smix) are prepared, and each Smix ratio is mixed with the oil phase at various proportions. These mixtures are then titrated with water, and the formation of a clear or slightly bluish emulsion is visually observed.

-

Preparation of SEDDS Formulations: Based on the phase diagrams, formulations with good self-emulsification properties are selected. The API is then incorporated into the optimized SEDDS pre-concentrate.

-

Characterization of SEDDS:

-

Self-Emulsification Time: The time taken for the SEDDS pre-concentrate to form a homogenous emulsion upon dilution with an aqueous medium under gentle agitation is measured.

-

Droplet Size and Zeta Potential Analysis: The droplet size distribution and zeta potential of the resulting emulsion are determined using dynamic light scattering (DLS).

-

Thermodynamic Stability Studies: The formulations are subjected to stress tests, such as centrifugation and freeze-thaw cycles, to assess their physical stability.

-

In Vitro Drug Release: The release profile of the API from the SEDDS formulation is evaluated using a suitable dissolution apparatus, typically in a medium that mimics gastrointestinal conditions.

-

SEDDS Development Workflow

Topical and Transdermal Drug Delivery

As an emollient, this compound can enhance the spreadability and feel of topical formulations.[7] Furthermore, related adipate esters have been shown to act as skin permeation enhancers. For instance, a study on various fatty acid diesters demonstrated their ability to increase the permeation of non-steroidal anti-inflammatory drugs through rat skin.[8] The proposed mechanism involves the extraction of lipids from the stratum corneum.[8]

The potential of this compound to enhance the dermal penetration of an API can be assessed using in vitro permeation studies.

3.2.1.1 Materials:

-

Franz diffusion cells

-

Excised rat or porcine skin

-

Phosphate buffered saline (PBS) as the receptor medium

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

Analytical method for API quantification (e.g., HPLC)

3.2.1.2 Methodology:

-

Skin Preparation: Full-thickness abdominal skin is excised from euthanized rats. The subcutaneous fat and connective tissues are carefully removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Formulation Application: A defined amount of the API formulated with this compound is applied to the surface of the skin in the donor compartment.

-

Permeation Study: The receptor compartment is filled with PBS, maintained at 37°C, and stirred continuously. At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.

-

API Quantification: The concentration of the API in the collected samples is quantified using a validated analytical method, such as HPLC.

-

Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux and permeability coefficient are calculated from the linear portion of the plot.

While a specific signaling pathway for this compound is not established, the general mechanism for lipid-based permeation enhancers involves the disruption of the highly organized lipid lamellae in the stratum corneum.

Mechanism of Dermal Permeation Enhancement

Safety and Toxicology

Comprehensive toxicological data specifically for this compound in pharmaceutical applications is limited. However, safety assessments of related adipate esters in cosmetics provide some insights. For instance, diisodecyl adipate is considered a safe and non-irritating ingredient for most skin types.[7] Dibutyl adipate has been shown to be non-toxic in acute oral and dermal animal toxicity tests and is not a skin sensitizer.[9] Given the structural similarities, this compound is expected to have a low toxicity profile. However, for any new pharmaceutical application, a thorough toxicological evaluation according to regulatory guidelines is imperative.

Conclusion

This compound possesses physicochemical properties that make it a promising candidate for use as a lipid excipient in pharmaceutical formulations, particularly for enhancing the oral bioavailability and dermal delivery of poorly soluble drugs. While its application in the pharmaceutical industry is not yet well-documented in publicly available literature, the established use of related adipate esters provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a systematic approach for researchers and drug development professionals to explore the potential of this compound in novel drug delivery systems. Further research is warranted to fully characterize its performance and safety profile in various pharmaceutical applications.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Dicapryl Adipate | C26H50O4 | CID 7783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. Effect of fatty acid diesters on permeation of anti-inflammatory drugs through rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of Didecyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (Kow), a critical parameter in assessing the environmental fate and biological activity of chemical substances, with a specific focus on didecyl adipate (B1204190). Given the lipophilic nature of didecyl adipate, this document details advanced experimental protocols for the determination of its Log Kow and presents available data for this compound and structurally related compounds.

Introduction to the Octanol-Water Partition Coefficient (Log Kow)

The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, representing the ratio of its concentration in a two-phase system of n-octanol and water at equilibrium. It is a dimensionless value, typically expressed in its logarithmic form, Log Kow. This parameter is fundamental in various scientific disciplines, including environmental science, toxicology, and pharmacology.

In the context of drug development, Log Kow is a key indicator of a substance's potential for absorption, distribution, metabolism, and excretion (ADME). A compound's lipophilicity influences its ability to cross biological membranes, and therefore its bioavailability and potential for bioaccumulation. For industrial chemicals like this compound, used as a plasticizer, understanding its Log Kow is crucial for assessing its environmental distribution and potential to accumulate in organisms.[1] Chemicals with high Log Kow values (greater than 4.5) are more likely to bioaccumulate in living tissues.

Quantitative Data for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Log Kow | Data Type |

| This compound | 105-97-5 | C26H50O4 | Not available | Experimental |

| Octyl decyl adipate | 110-29-2 | C24H46O4 | 9.24 | Estimated |

| Diisooctyl adipate | 1330-86-5 | C22H42O4 | 8.1 | Estimated |

| Dimethyl adipate | 627-93-0 | C8H14O4 | 1.03 | Experimental[2] |

Data for octyl decyl adipate and diisooctyl adipate are from computational estimations and provide an expected range for the lipophilicity of long-chain adipate esters.

Experimental Protocols for Determining Log Kow of Highly Hydrophobic Substances

For highly hydrophobic compounds like this compound, where the expected Log Kow is high, traditional methods like the shake-flask method (OECD 107) are unsuitable due to the potential for forming microemulsions that can lead to inaccurate measurements.[3][4] Therefore, more advanced and reliable techniques are required.

The slow-stirring method is the preferred approach for determining the Log Kow of substances with high lipophilicity (Log Kow > 5).[4][5] This method minimizes the formation of microemulsions by gently stirring the octanol-water system, allowing for a more accurate determination of the substance's concentration in the aqueous phase.[5]

Protocol Outline:

-

Preparation of Phases: Both n-octanol and water are pre-saturated with each other to ensure thermodynamic equilibrium during the experiment.

-

Apparatus: A thermostatted vessel, typically a glass cylinder with a flat bottom, is used to house the octanol-water system. A magnetic stirrer is used to gently agitate the mixture.

-

Procedure:

-

The test substance is dissolved in n-octanol.

-

The octanol (B41247) solution is carefully layered on top of the water phase in the vessel.

-

The system is stirred at a slow, controlled rate to create a vortex that does not break the interface between the two phases.

-

The system is allowed to equilibrate, which can take several days for highly hydrophobic substances.[3]

-

Samples are periodically taken from both the octanol and water phases.

-

The concentration of the test substance in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Calculation: The Log Kow is calculated as the logarithm of the ratio of the concentration of the substance in the octanol phase to its concentration in the water phase at equilibrium.

For extremely hydrophobic substances, the concentration in the aqueous phase can be exceedingly low, making direct measurement challenging. A combination of the slow-stirring method with solid-phase microextraction (SPME) offers a robust solution for these cases.[6][7][8]

Protocol Outline:

-

Equilibration: The octanol-water system containing the test substance is equilibrated using the slow-stirring method as described above.

-

Aqueous Phase Sampling with SPME: A solid-phase microextraction fiber (e.g., polydimethylsiloxane-coated) is introduced into the aqueous phase to sample the dissolved substance. The fiber is left in the aqueous phase until equilibrium is reached between the fiber coating and the water.

-

Analysis:

-

The concentration of the substance in the octanol phase is determined directly.

-

The amount of substance sorbed to the SPME fiber is determined by thermal desorption into a gas chromatograph.

-

-

Calculation: The aqueous concentration is calculated from the amount of substance on the fiber and the known fiber-water partition coefficient. The Log Kow is then calculated using the determined concentrations in the octanol and aqueous phases.

Workflow for Experimental Determination of Log Kow

The following diagram illustrates the general workflow for the experimental determination of the octanol-water partition coefficient for a highly hydrophobic substance using the slow-stirring method.

Conclusion

While an experimentally determined Log Kow for this compound is not currently available, estimations based on structurally similar compounds suggest it is a highly lipophilic substance. The accurate determination of its Log Kow requires advanced experimental techniques such as the slow-stirring method, potentially in combination with solid-phase microextraction, to overcome the challenges associated with high hydrophobicity. The protocols and workflow detailed in this guide provide a robust framework for researchers and scientists to obtain reliable Log Kow data for this compound and other highly lipophilic compounds, which is essential for informed risk assessment and the development of safe and effective products.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. p2infohouse.org [p2infohouse.org]

- 6. Determining octanol-water partition coefficients for extremely hydrophobic chemicals by combining "slow stirring" and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. researchgate.net [researchgate.net]

Didecyl adipate use as an emollient in topical formulations

An In-depth Technical Guide to Didecyl Adipate (B1204190) as an Emollient in Topical Formulations

Introduction

Didecyl adipate, the diester of decyl alcohol and adipic acid, is a synthetic ester utilized in cosmetics and pharmaceutical formulations for its emollient properties.[1] As a lipophilic, water-insoluble raw material, it functions to maintain the soft, smooth, and pliable appearance of the skin.[2] Emollients like this compound remain on the skin surface or within the stratum corneum, acting as lubricants, reducing flaking, and improving the overall appearance of the skin.[2] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, formulation considerations, and methods for performance evaluation, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data specifically for this compound is not widely published.[3] However, data from closely related adipate esters, such as diisodecyl adipate and dibutyl adipate, can provide valuable insights for formulation development.

Table 1: Physicochemical Properties of this compound and Related Adipate Esters

| Property | This compound | Diisodecyl Adipate | Dibutyl Adipate |

| Chemical Formula | C26H50O4[1] | C26H50O4[4] | C14H26O4[5] |

| Molecular Weight | 426.67 g/mol [1] | - | 258.36 g/mol [5] |

| CAS Number | 105-97-5[1] | 27178-16-1[4] | 105-99-7 |

| Appearance | - | Clear, colorless to pale yellow liquid[4] | Colorless to pale-yellow, oily liquid[5] |

| Specific Gravity/Density | - | 0.918 - 0.923 @ 20°C[6] | 0.962 g/cm³[2] |

| Dynamic Viscosity | - | - | Approx. 18–21 mPa·s[2] |

| Melting Point | - | -75.00 °C[6] | - |

| Refractive Index | - | 1.451 - 1.455 @ 20.00 °C[6] | - |

| Solubility | Insoluble in water; soluble in oils and esters[5] | Insoluble in water; soluble in oils and esters[5] | Practically insoluble in water; soluble in organic solvents[7] |

| logP (Octanol/Water) | 7.915 (Calculated)[8] | - | - |

Mechanism of Action as an Emollient

This compound and similar long-chain diesters exert their emollient effects through multiple mechanisms at the surface of the skin and within the stratum corneum.[3] Upon application, the emollient forms a substantive, yet non-greasy, film on the skin.[3] This film serves two primary functions: it helps to reduce transepidermal water loss (TEWL) by creating a protective barrier, and its emollient properties fill in the spaces between corneocytes, leading to a smoother and softer skin feel.[3][9]

Formulation Considerations

This compound is a versatile ingredient in topical formulations. Its properties make it suitable for a wide range of products, including creams, lotions, balms, sunscreens, and foundations.[4]

-

Solvency: In its molten state, this compound can act as a solvent for other oil-soluble ingredients, such as active pharmaceutical ingredients (APIs), UV filters, and fragrances.[3] This can enhance the stability and homogeneity of a formulation.

-

Texture and Sensory Feel: It provides a luxurious, silky texture to formulations without a heavy or oily feel.[4] Its lightweight and non-greasy characteristics improve the sensory appeal of products like lotions, creams, and serums.[4]

-

Spreadability: As an emollient, it enhances the spreadability of formulations, which is particularly beneficial in sunscreens to ensure even distribution of UV filters.[4]

-

Stability: this compound is resistant to oxidation, which can help extend the shelf life of products.[4]

-

Use Levels: In hair care products, it can be used at 0.05-0.25% as a plasticizer for styling resins or 0.5-5% as a glossing agent. For skin care products, typical use levels are 5-20% of the oil phase as a feel modifier or solvent, and 5-50% as the oil phase in bath products.[6]

Experimental Protocols for Performance Evaluation

The evaluation of an emollient's performance involves a series of experiments to characterize its physical properties and its effects on the skin.

Spreadability by Texture Analysis

-

Objective: To quantify the spreading characteristics of the emollient, which correlates with its sensory feel on the skin.[3][10]

-

Apparatus: Texture analyzer with a compression probe, glass plates.

-

Methodology:

-

Place an aliquot (e.g., 1.1 ± 0.1 g) of the formulation between two glass plates.[10]

-

Apply a series of predetermined forces (e.g., 1, 5, 20, 40, and 50 N) using the texture analyzer.[10]

-

Record and calculate the area of spread at each force.[10]

-

Use different samples for the measurements at each applied force.[10]

-

Transepidermal Water Loss (TEWL) Measurement

-

Objective: To assess the formulation's ability to form a barrier and prevent moisture loss from the skin.[3]

-

Apparatus: Tewameter® or a similar TEWL measurement device.[3]

-

Methodology:

-

Recruit a panel of volunteers with healthy skin on their forearms.[3]

-

Acclimatize subjects to the room conditions (temperature and humidity) for at least 30 minutes.

-

Measure the baseline TEWL on designated test sites on the forearms.

-

Apply a standardized amount of the test formulation (e.g., a 5% w/w dispersion of this compound in a base cream) to the test sites.[3]

-

Measure TEWL at specified time intervals (e.g., 1, 2, and 4 hours) after application.

-

Compare the TEWL values of the treated sites to an untreated control site.

-

Texture Analysis: Firmness/Stiffness and Stickiness

-

Objective: To objectively measure the textural properties of the formulation.[10][11]

-

Apparatus: Texture analyzer with a cylindrical probe.[10]

-

Methodology:

-

Place an aliquot (e.g., 50 g) of the formulation into a beaker.[10]

-

Use a cylindrical probe (e.g., 35-mm diameter) to compress the sample by a set distance (e.g., 15 mm) at a specific rate (e.g., 0.5 mm/s) after an initial trigger force is met.[10][11] The maximum force recorded is an indicator of firmness/stiffness.

-

The probe then returns to its starting position at a faster rate (e.g., 10 mm/s).[10][11]

-

The force required to separate the probe from the sample is recorded as an indicator of stickiness.[10][11]

-

In Vitro Drug Release

-

Objective: To evaluate the release profile of an active pharmaceutical ingredient (API) from the formulation.[12][13]

-

Apparatus: Vertical Franz diffusion cells, synthetic membrane (e.g., hydrophilic polysulfone).[12]

-

Methodology:

-